

# An In-depth Technical Guide to Methyl 2-Pyridylacetate: Structure, Analysis, and Applications

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## Compound of Interest

Compound Name: *Methyl 2-pyridylacetate*

Cat. No.: *B158096*

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## Abstract

**Methyl 2-pyridylacetate** is a versatile heterocyclic compound of significant interest in chemical synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed analytical data. It includes in-depth analysis of its spectroscopic characteristics, a standard experimental protocol for its synthesis via Fischer esterification, and highlights its role as a key intermediate in the synthesis of pharmaceutical agents.

## Chemical Structure and Identification

**Methyl 2-pyridylacetate**, with the IUPAC name methyl 2-(pyridin-2-yl)acetate, is an organic compound consisting of a pyridine ring substituted at the 2-position with a methyl acetate group.<sup>[1][2]</sup>

- Molecular Formula: C<sub>8</sub>H<sub>9</sub>NO<sub>2</sub><sup>[1][2]</sup>
- Molecular Weight: 151.16 g/mol <sup>[1]</sup>
- CAS Registry Number: 1658-42-0<sup>[1][2]</sup>

- Synonyms: Methyl 2-pyridineacetate, 2-Pyridineacetic acid methyl ester, 2-Pyridylacetic acid methyl ester.[2][3]

Structure:

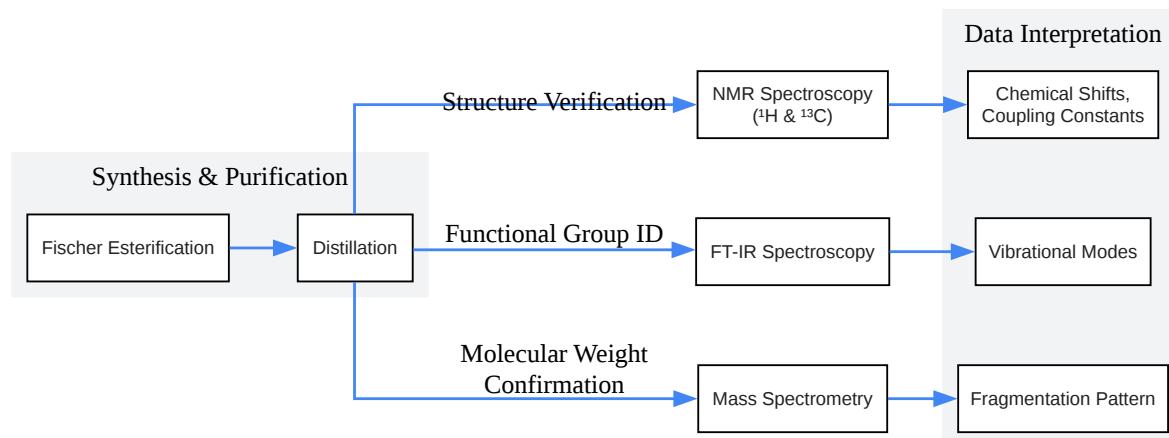
## Physicochemical Properties

**Methyl 2-pyridylacetate** is typically a clear yellow to amber or dark green liquid.[4] A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference(s)
Appearance	Clear liquid	[4]
Boiling Point	103 °C at 0.5 mmHg	[4]
Density	1.119 g/mL at 25 °C	[4]
Refractive Index (n <sub>20/D</sub> )	1.506	[4]
Flash Point	>230 °F (>110 °C)	[4]
pKa (Predicted)	4.35 ± 0.12	[4]
LogP (Octanol/Water Partition Coefficient)	0.797 (Crippen Calculated)	[5]
Water Solubility (log <sub>10</sub> WS in mol/L)	-1.32 (Crippen Calculated)	[5]

## Spectroscopic Analysis

A logical workflow for the comprehensive analysis of **methyl 2-pyridylacetate** is outlined below.



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Caption: Analytical workflow for **methyl 2-pyridylacetate**.

## $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **methyl 2-pyridylacetate** provides distinct signals corresponding to the protons of the pyridine ring, the methylene group, and the methyl ester group.

Typical  $^1\text{H}$  NMR Data ( $\text{CDCl}_3$ ):

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.55	d	1H	H6 ( $\alpha$ to N)
~7.65	td	1H	H4
~7.25	d	1H	H3
~7.15	dd	1H	H5
~3.85	s	2H	$-\text{CH}_2-$
~3.70	s	3H	$-\text{OCH}_3$

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum confirms the carbon framework of the molecule.

Typical <sup>13</sup>C NMR Data (CDCl<sub>3</sub>):

Chemical Shift ( $\delta$ ) ppm	Assignment
~171	C=O (ester)
~156	C2 (pyridine)
~149	C6 (pyridine)
~136	C4 (pyridine)
~124	C5 (pyridine)
~122	C3 (pyridine)
~52	-OCH <sub>3</sub>
~43	-CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

The FT-IR spectrum of **methyl 2-pyridylacetate** displays characteristic absorption bands for its functional groups.

Characteristic IR Absorption Bands:

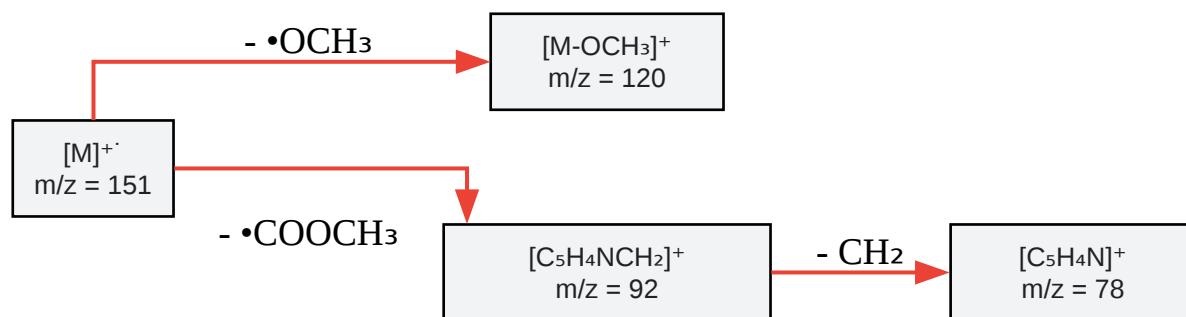
Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
1600-1450	Medium-Strong	C=C and C=N stretching (pyridine ring)
~1200	Strong	C-O stretch (ester)

The strong absorption at approximately  $1740\text{ cm}^{-1}$  is a clear indicator of the ester carbonyl group. The bands in the  $1600\text{-}1450\text{ cm}^{-1}$  region are characteristic of the pyridine ring vibrations.

## Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of **methyl 2-pyridylacetate** results in a molecular ion peak and characteristic fragment ions.

Plausible Fragmentation Pathway:



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Caption: Mass spectrometry fragmentation of **methyl 2-pyridylacetate**.

The molecular ion peak is observed at  $m/z$  151. Common fragmentation patterns include the loss of the methoxy radical ( $\bullet\text{OCH}_3$ ) to give a fragment at  $m/z$  120, and the loss of the carbomethoxy radical ( $\bullet\text{COOCH}_3$ ) to yield the picolyl cation at  $m/z$  92. Further fragmentation of the picolyl cation can lead to the pyridinium ion at  $m/z$  78.

## Synthesis

**Methyl 2-pyridylacetate** is commonly synthesized by the Fischer esterification of 2-pyridylacetic acid with methanol, using a strong acid catalyst such as sulfuric acid.<sup>[6]</sup>

## Experimental Protocol: Fischer Esterification

Materials:

- 2-Pyridylacetic acid hydrochloride

- Methanol (anhydrous)
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- Diethyl ether or Dichloromethane

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-pyridylacetic acid hydrochloride in an excess of anhydrous methanol.
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Extraction: Extract the aqueous mixture with diethyl ether or dichloromethane.
- Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by vacuum distillation to obtain pure **methyl 2-pyridylacetate**.

# Applications in Drug Development

**Methyl 2-pyridylacetate** is a valuable building block in the synthesis of various pharmaceuticals due to the reactivity of the ester and the methylene group, as well as the properties of the pyridine ring.[\[2\]](#)

## Intermediate in the Synthesis of Dorzolamide

**Methyl 2-pyridylacetate** is a precursor in some synthetic routes to dorzolamide, a carbonic anhydrase inhibitor used to treat glaucoma.[\[7\]](#) The synthesis involves multiple steps where the methyl ester is transformed into the final active pharmaceutical ingredient.

## Safety and Handling

**Methyl 2-pyridylacetate** is an irritant.[\[2\]](#) It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[1\]](#)
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

## Conclusion

**Methyl 2-pyridylacetate** is a key chemical intermediate with a well-defined structure and spectral properties. This guide has provided a detailed overview of its analysis, a reliable synthesis protocol, and its significance in pharmaceutical applications, offering valuable information for researchers and professionals in the field of drug development and chemical synthesis.

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